molecular formula C22H20FN3O2S B2651743 1-(4-Fluorobenzyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203231-55-3

1-(4-Fluorobenzyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No.: B2651743
CAS No.: 1203231-55-3
M. Wt: 409.48
InChI Key: IGBWZEKHRBXMSG-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C22H20FN3O2S and its molecular weight is 409.48. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivatization

This compound is involved in complex chemical synthesis processes, including the formation of ureido- or thioureidooxindoles, spiro-oxindoles, and dihydroimidazoquinolones. These syntheses are significant because they involve molecular rearrangements and C-debenzylation processes to produce imidazoquinolones. The compounds produced from these processes are characterized using various spectroscopic techniques, indicating their potential applications in the development of new chemical entities for various industrial and pharmaceutical purposes (Mrkvička et al., 2011).

Biological Evaluation and Activity

Derivatives of the compound have been synthesized and evaluated for biological activity, particularly focusing on their antiproliferative effects against cancer cell lines. Urea derivatives with specific substituents showed moderate to strong antiproliferative effects, with some compounds exhibiting high selectivity against certain cancer cell lines like MCF-7. This suggests their potential as lead compounds in the development of cancer therapeutics. Furthermore, their high antioxidant activity and moderate inhibition of soybean lipoxygenase suggest a broader biological relevance, including antimicrobial activity (Perković et al., 2016).

Enzyme Inhibition and Pharmacological Implications

The compound's derivatives have been evaluated for their inhibitory effects on enzymes like carbonic anhydrase, indicating their potential in therapeutic applications. Specific derivatives demonstrated significant inhibition of enzyme activity, showcasing the compound's relevance in medicinal chemistry and drug design (Çelik et al., 2014).

Material Science and Industrial Applications

The reactions of this compound and its derivatives under various conditions, such as in supercritical water or through cocondensation with other chemicals, reveal insights into their potential applications in material science. These reactions lead to the formation of new compounds or materials with possible industrial applications, including the development of new polymers or the extraction of valuable components from complex mixtures like coal (Houser et al., 1989).

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O2S/c23-17-7-5-15(6-8-17)14-24-22(28)25-18-9-10-19-16(13-18)3-1-11-26(19)21(27)20-4-2-12-29-20/h2,4-10,12-13H,1,3,11,14H2,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBWZEKHRBXMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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